

Biological activity of N-benzhydrylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-benzhydrylazetidin-3-ol
Hydrochloride

Cat. No.: B1363981

[Get Quote](#)

An In-Depth Technical Guide to the Biological Significance of N-benzhydrylazetidin-3-ol hydrochloride: A Key Intermediate in JAK Inhibition

Authored by: Gemini, Senior Application Scientist Abstract

N-benzhydrylazetidin-3-ol hydrochloride is a pivotal chemical intermediate whose significance is defined not by its direct biological activity, but by its crucial role in the synthesis of potent, clinically relevant therapeutic agents. This guide provides an in-depth analysis of this compound, focusing on its function as a sophisticated building block for the Janus kinase (JAK) inhibitor, Baricitinib. We will explore the rationale for its use in synthesis, the profound biological activity of the resulting active pharmaceutical ingredient (API), and the experimental methodologies used to validate this activity. This document is intended for researchers, chemists, and drug development professionals seeking to understand the strategic value of advanced intermediates in modern pharmaceutical synthesis.

Introduction: The Strategic Importance of the Azetidine Scaffold

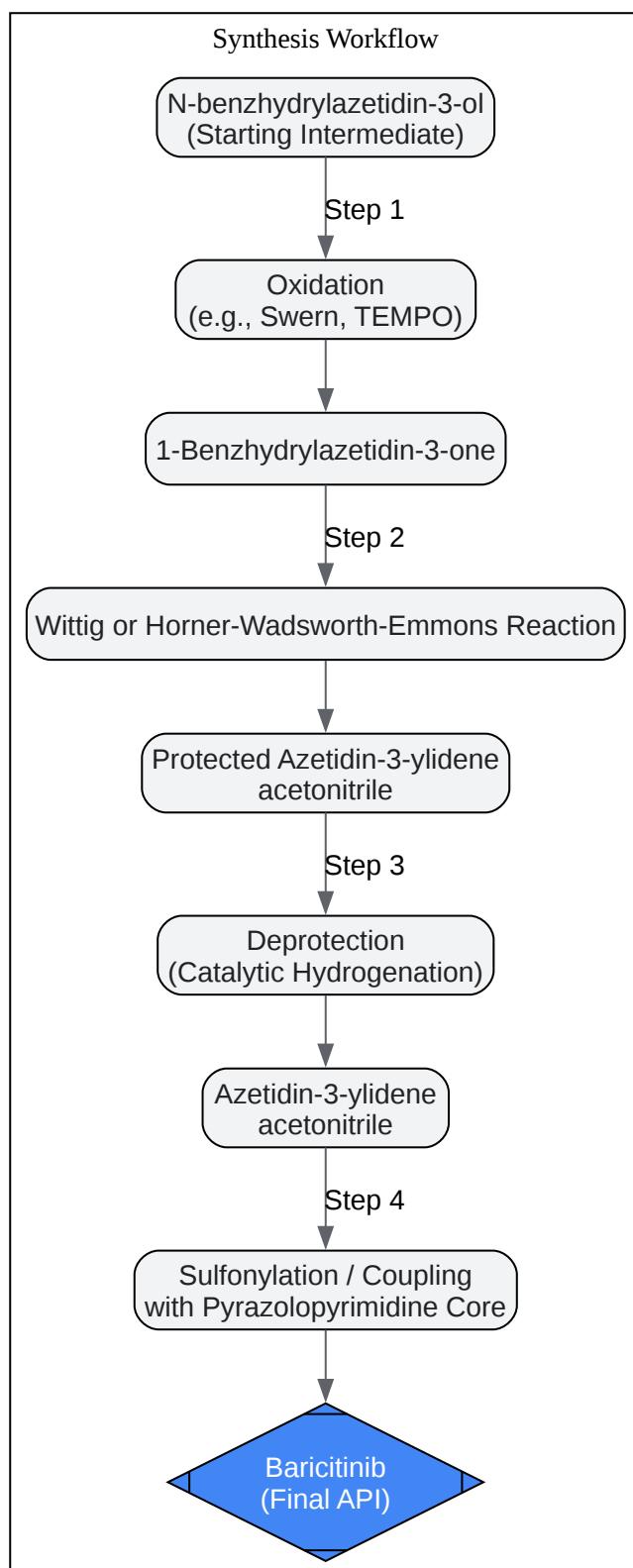
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly valuable scaffold in medicinal chemistry.^[1] Its strained ring system offers a unique three-dimensional geometry that can improve physicochemical properties such as solubility and

metabolic stability while providing precise vectors for substituent placement. N-benzhydrylazetidin-3-ol hydrochloride represents a strategically protected form of the azetidin-3-ol core. The bulky benzhydryl (diphenylmethyl) group serves as an effective protecting group for the azetidine nitrogen, preventing unwanted side reactions and directing subsequent chemical modifications. This protection is a cornerstone of its utility, enabling the construction of complex molecules like Baricitinib.

1.1. Chemical Identity and Properties

N-benzhydrylazetidin-3-ol hydrochloride is the hydrochloride salt of the parent compound 1-(diphenylmethyl)azetidin-3-ol. Its identity is well-defined across chemical databases.

- IUPAC Name: 1-benzhydrylazetidin-3-ol;hydrochloride[2]
- Synonyms: 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride, N-Benzhydryl-3-azetidinol hydrochloride[2]
- Molecular Formula: C₁₆H₁₈CINO[2]
- Molecular Weight: 275.77 g/mol [2]


Property	Value	Source
CAS Number	90604-02-7	[2][3]
Molecular Formula	C ₁₆ H ₁₈ CINO	[2][3]
Molecular Weight	275.77 g/mol	[2][3]
Appearance	Off-White to Pale Yellow Solid	[4]
Melting Point	106 °C (for free base)	[4]
Storage	Sealed in dry, Room Temperature, Keep in dark place	[5]

Role in Synthesis: A Gateway to Baricitinib

The primary value of N-benzhydrylazetidin-3-ol lies in its application as a key starting material or intermediate in multi-step syntheses of pharmacologically active molecules.^{[5][6]} One of the most notable applications is in the synthesis of Baricitinib, an oral, selective, and reversible inhibitor of Janus kinase (JAK) 1 and JAK2.^[7]

The synthesis of Baricitinib from azetidine-based precursors involves several key transformations where the initial structure of N-benzhydrylazetidin-3-ol is critical. While various synthetic routes exist, a common strategy involves the initial formation of the protected azetidine ring, followed by oxidation of the hydroxyl group to a ketone, subsequent functionalization to introduce the required cyanomethylene group, and eventual deprotection and coupling with the pyrazolopyrimidine core of the final drug.^{[6][7][8]}

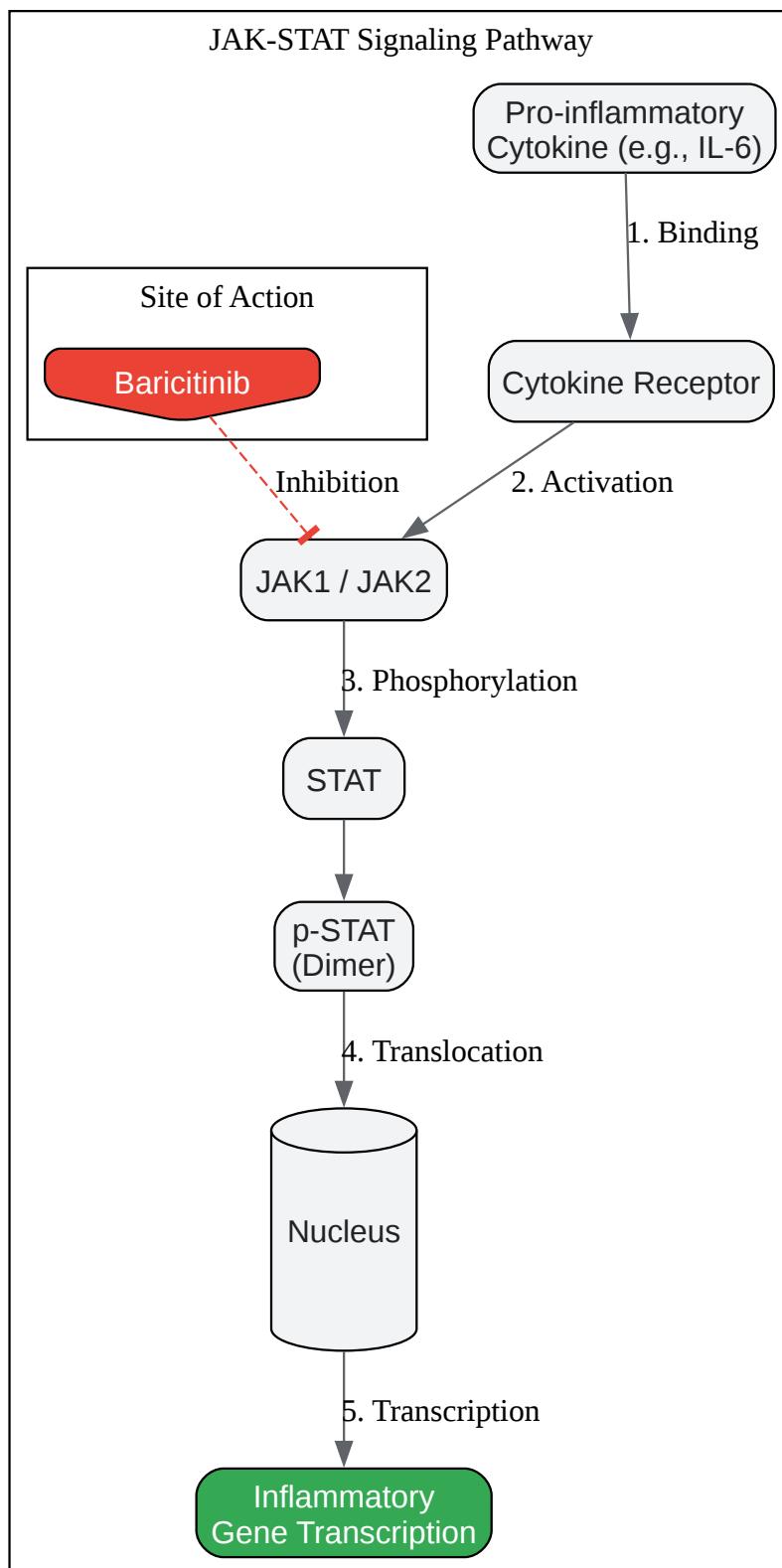
The benzhydryl group is advantageous due to its stability under many reaction conditions and its subsequent removal via catalytic hydrogenation, which is a clean and efficient deprotection strategy.^[7]

[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway from the intermediate to the final API.

Biological Activity Profile of Baricitinib

As N-benzhydrylazetidin-3-ol hydrochloride is a precursor, its biological relevance is best understood through the pharmacology of Baricitinib. Baricitinib is a potent immunomodulatory drug approved for treating conditions such as rheumatoid arthritis, alopecia areata, and severe COVID-19.^[9]


3.1. Mechanism of Action: JAK-STAT Pathway Inhibition

Baricitinib's primary mechanism of action is the potent and selective inhibition of Janus kinases, specifically JAK1 and JAK2.^{[9][10]} JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to inflammation and immune response.^[11]

The process is as follows:

- Cytokine Binding: Pro-inflammatory cytokines (e.g., various interleukins and interferons) bind to their specific receptors on the cell surface.
- JAK Activation: This binding brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.
- STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs).^[11]
- Gene Transcription: Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA, initiating the transcription of genes involved in inflammation and immune cell function. ^[12]

Baricitinib competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of STATs.^[11] This effectively disrupts the signaling cascade, leading to a broad downregulation of the inflammatory response.^{[12][13]}

[Click to download full resolution via product page](#)

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.

3.2. Pharmacodynamic Effects

The inhibition of JAK1/JAK2 by Baricitinib results in a measurable reduction in the inflammatory milieu. In patients with rheumatoid arthritis or other autoimmune conditions, treatment leads to a significant decrease in serum levels of inflammatory markers like C-reactive protein and pro-inflammatory cytokines such as IL-6.[10][13] This modulation of cytokine networks is central to its therapeutic effect.[13]

3.3. Key Therapeutic Indications

- Rheumatoid Arthritis: Approved for adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response to one or more TNF antagonist therapies.[10]
- COVID-19: Granted Emergency Use Authorization and later full FDA approval for the treatment of COVID-19 in certain hospitalized adults and pediatric patients requiring supplemental oxygen or ventilation, due to its ability to quell the cytokine storm associated with severe disease.[9]
- Alopecia Areata: Approved for the treatment of severe alopecia areata, an autoimmune disorder that causes hair loss.[9]

Experimental Protocols for Activity Assessment

To validate the biological activity of a compound like Baricitinib, derived from N-benzhydrylazetidin-3-ol, a series of in vitro and cell-based assays are essential.

4.1. In Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol determines the direct inhibitory effect of a compound on the target kinase activity.

- Objective: To quantify the half-maximal inhibitory concentration (IC_{50}) of the test compound against JAK1 and JAK2.
- Principle: A luminescent ATP detection assay (e.g., Kinase-Glo®) measures the amount of ATP remaining after a kinase reaction. Higher kinase activity results in lower ATP levels (and lower luminescence), while inhibition results in higher ATP levels.

- Methodology:

- Reagent Preparation: Prepare assay buffer, recombinant human JAK1 and JAK2 enzymes, a suitable peptide substrate, and ATP solution. Serially dilute the test compound (Baricitinib) in DMSO to create a range of concentrations.
- Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.
- Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The causality here is that the inhibitor must be present before the reaction starts to compete with ATP.
- Termination & Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent, which generates a luminescent signal proportional to the ATP concentration.
- Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC_{50} value. Control wells (no inhibitor) and background wells (no enzyme) are crucial for data normalization and self-validation.

Enzyme	Baricitinib IC_{50} (nM)
JAK1	5.9
JAK2	5.7
JAK3	> 400
TYK2	53

Data derived from literature.[\[9\]](#)[\[14\]](#)

4.2. Cell-Based Phospho-STAT Assay

This protocol confirms that the compound inhibits the signaling pathway within a cellular context.

- Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a relevant cell line.
- Principle: Use an immunoassay (e.g., ELISA or Western Blot) to detect the phosphorylated form of a STAT protein (e.g., p-STAT3) in cells after stimulation with a cytokine in the presence or absence of the inhibitor.
- Methodology:
 - Cell Culture: Plate a suitable human cell line (e.g., TF-1 cells) and starve them of growth factors to reduce baseline STAT phosphorylation.
 - Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound for 1-2 hours. This allows the compound to enter the cells and engage the target.
 - Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce JAK-mediated STAT phosphorylation.
 - Lysis and Detection: Lyse the cells to release proteins. Quantify the amount of phosphorylated STAT3 and total STAT3 using a sandwich ELISA kit or by Western Blotting.
 - Data Analysis: Normalize the p-STAT3 signal to the total STAT3 signal. Plot the normalized signal against the compound concentration to calculate the cellular IC₅₀. This demonstrates target engagement in a physiological system.

Safety and Toxicology Profile

The safety profile of N-benzhydrylazetidin-3-ol hydrochloride itself is that of a chemical irritant. The downstream product, Baricitinib, has a well-characterized safety profile from extensive clinical trials.

5.1. Hazard Profile of N-benzhydrylazetidin-3-ol hydrochloride

Aggregated GHS information indicates the compound is a warning-level hazard.[\[2\]](#)

Hazard Code	Description	Class
H315	Causes skin irritation	Skin Irrit. 2
H319	Causes serious eye irritation	Eye Irrit. 2
H335	May cause respiratory irritation	STOT SE 3

Source: ECHA C&L Inventory.

[2]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area, are required.[2]

5.2. Clinical Safety Profile of Baricitinib

As an immunosuppressive agent, Baricitinib carries risks that must be managed in a clinical setting.[10]

- Infections: Increased risk of serious infections, including upper respiratory tract infections and herpes zoster reactivation.[15]
- Thrombosis: An increased risk of deep vein thrombosis and pulmonary embolism has been noted.[15]
- Malignancies: Potential for an increased risk of lymphomas and other malignancies.[10]
- Cardiovascular Events: Potential for major adverse cardiovascular events (MACE).[10]

Conclusion

N-benzhydrylazetidin-3-ol hydrochloride is a quintessential example of an enabling molecule in pharmaceutical development. While possessing no therapeutic activity itself, its carefully designed structure, featuring a stable protecting group on a desirable azetidine scaffold, makes it an invaluable intermediate for synthesizing advanced therapeutics. Its primary contribution to the field is enabling the efficient and scalable production of Baricitinib, a potent JAK1/JAK2 inhibitor that has profoundly impacted the treatment of several inflammatory and autoimmune diseases. Understanding the journey from this intermediate to the final drug product provides

critical insight into the logic, strategy, and execution of modern drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Benzhydrylazetidin-3-ol Hydrochloride - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. An Efficient Synthesis of Baricitinib [ouci.dntb.gov.ua]
- 5. 18621-17-5|1-Benzhydrylazetidin-3-ol|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Baricitinib - Wikipedia [en.wikipedia.org]
- 10. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. ard.bmj.com [ard.bmj.com]
- 14. Baricitinib: From Rheumatoid Arthritis to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Baricitinib: A Review of Pharmacology, Safety, and Emerging Clinical Experience in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological activity of N-benzhydrylazetidin-3-ol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1363981#biological-activity-of-n-benzhydrylazetidin-3-ol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com